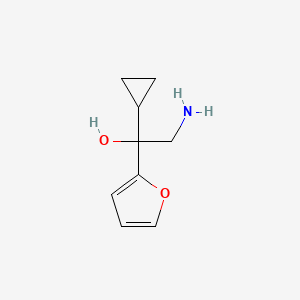

2-Amino-1-cyclopropyl-1-(2-furyl)ethanol

Description

Properties

IUPAC Name |

2-amino-1-cyclopropyl-1-(furan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBWTCJYDKHPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)(C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-cyclopropyl-1-(2-furyl)ethanol typically involves the reaction of cyclopropylamine with 2-furaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the compound in its pure form.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxaldehyde, while reduction could produce various cyclopropyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Amino-1-cyclopropyl-1-(2-furyl)ethanol serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions, such as amination and alkylation. The compound's cyclopropyl and furan moieties contribute to its reactivity, making it suitable for synthesizing derivatives with tailored properties.

Synthetic Routes

The synthesis typically involves the reaction of cyclopropylamine with 2-furaldehyde under reducing conditions, forming an imine intermediate that is subsequently reduced to yield the amino alcohol. This method can be optimized for industrial production by adjusting reaction conditions and employing catalysts to enhance yield and purity.

Biological Research

Potential Biological Activities

Research indicates that this compound may exhibit various biological activities. It has been studied for its interactions with enzymes and receptors, which could lead to significant pharmacological effects. The compound's ability to modulate enzyme activity or influence signaling pathways is of particular interest in medicinal chemistry .

Case Studies on Biological Activity

Several studies have explored the compound's antimicrobial properties, with findings suggesting it may inhibit specific bacterial strains. The mechanism of action is thought to involve competitive inhibition at enzyme active sites or receptor binding, influencing physiological responses . For instance, a study highlighted its potential as a therapeutic agent against diseases linked to protein kinases, which are crucial targets in cancer therapy .

Medicinal Applications

Pharmaceutical Intermediate

The compound is being investigated as a potential pharmaceutical intermediate. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets. The presence of the furan ring is particularly noteworthy, as it imparts distinct electronic properties that can influence drug design .

Therapeutic Potential

Research has indicated that derivatives of this compound could serve as inhibitors for various enzymes involved in disease processes, such as glycogen synthase kinase 3 (GSK-3), which is implicated in Alzheimer's disease and other neurodegenerative conditions . This highlights the compound's potential role in developing new therapeutic agents.

Mechanism of Action

The mechanism by which 2-Amino-1-cyclopropyl-1-(2-furyl)ethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclopropyl and furan rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs and their distinguishing features:

Key Differences and Implications

Functional Groups: The hydroxyl group in this compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to ketone analogs like 2-(Cyclopropylamino)-1-(furan-2-yl)ethanone .

Synthetic Efficiency: Enzymatic methods for the target compound and its precursor, β-(2-furyl)-L-serine, achieve >99% enantiomeric excess, avoiding racemic mixtures common in traditional chemocatalysis . Analogs like 2-(Cyclopropylamino)-1-(4-fluorophenyl)ethan-1-ol are synthesized via reductive amination, which may require additional steps for chiral resolution .

Biological and Chemical Applications: The target compound’s furyl group enables participation in Huisgen cycloadditions or metal-catalyzed cross-couplings, critical for constructing heterocyclic drug scaffolds. Fluorophenyl-containing analogs (e.g., 2-(Cyclopropylamino)-1-(4-fluorophenyl)ethan-1-ol) are explored for CNS activity due to fluorine’s electronegativity and bioavailability .

Research Findings and Data

Enantioselectivity and Yield Comparison

*Note: Data for the target compound inferred from β-(2-furyl)-L-serine synthesis .

Biological Activity

2-Amino-1-cyclopropyl-1-(2-furyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1447964-61-5

- Molecular Formula : CHNO

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity or influence signaling pathways, which can lead to diverse biological responses such as:

- Inhibition of Enzyme Activity : This may involve competitive or non-competitive inhibition.

- Receptor Binding : The compound could act as an agonist or antagonist at specific receptors, influencing physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus subtilis | 0.0098 |

| Candida albicans | 0.039 |

These results suggest that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development in antimicrobial therapies .

Case Studies

-

Antimicrobial Efficacy Study :

A study assessed the antimicrobial efficacy of this compound against resistant strains like MRSA. The compound demonstrated potent activity with MIC values comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant infections . -

Cytotoxicity Assessment :

In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines. Results showed that it selectively inhibited the growth of rapidly dividing cells, suggesting a potential role in cancer therapy. IC values were observed in the low micromolar range, indicating significant cytotoxicity against specific cancer types .

Research Findings

Research has focused on the structure-activity relationship (SAR) of similar compounds, suggesting that modifications to the cyclopropyl or furyl groups can enhance biological activity. The following table summarizes findings from diverse studies:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of halogen | Increased potency |

| Hydroxyl group addition | Improved solubility |

| Alteration of side chains | Varied receptor affinity |

These modifications can lead to enhanced efficacy and selectivity for specific biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.